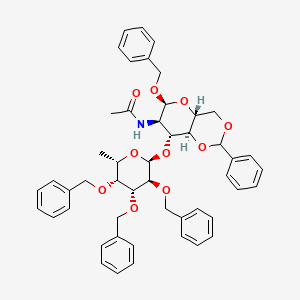

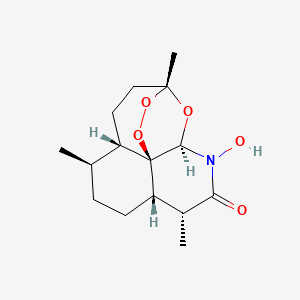

![molecular formula C₁₇H₂₁NO₃ B1141182 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 149874-91-9](/img/structure/B1141182.png)

5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves the formation of Schiff’s base from 5,6-dimethoxy-1-indanone, followed by various chemical reactions to introduce desired substituents and modifications. Notably, novel derivatives have been synthesized for potential antimicrobial applications, showcasing the compound's versatility (Patel et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, revealing a complex architecture that contributes to its chemical reactivity and potential biological activity. For instance, the crystal structure of a related compound, 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, highlighting its structural characteristics (Sudhakar et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of diverse derivatives with potential bioactive properties. For example, novel carboxamides and thioureas of 5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized, showcasing its utility as a scaffold for developing acetylcholinesterase inhibitors (Prasad et al., 2020).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's suitability for various applications, including medicinal chemistry and material science. For instance, the inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been a significant focus, demonstrating its potential in Alzheimer's disease treatment research (Farrokhi et al., 2019).

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have been explored for their potential antimicrobial properties. Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine, demonstrating promising antibacterial activity. These compounds were prepared via Schiff’s base formation followed by cyclization, with their structures confirmed through spectral and elemental analysis (Patel et al., 2018).

Anticonvulsant Agents

Research by Siddiqui et al. (2012) has shown the anticonvulsant activity of new piperidyl indanone derivatives in animal models, with some compounds displaying significant efficacy without notable neurotoxicity. These derivatives were synthesized by reacting 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, and their effects were attributed to an increase in GABA levels in rat brain (Siddiqui et al., 2012).

Acetyl Cholinesterase Inhibition

Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one as potential acetylcholinesterase inhibitors. These compounds showed potent inhibitory activities, suggesting their applicability in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Prasad et al., 2020).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing the pyrazole and indenone rings, showing potent antioxidant and antihyperglycemic effects in vitro and in vivo. These compounds were synthesized via Claisen–Schmidt condensation and demonstrated significant activity against Streptozotocin–nicotinamide-induced diabetes in rats (Kenchappa et al., 2017).

Enzyme Inhibition for Neurodegenerative Disorders

Mozaffarnia et al. (2020) designed and synthesized halide salt derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as donepezil hybrid analogs, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These compounds exhibited moderate to good inhibitory activities, with potential applications in treating neurodegenerative disorders (Mozaffarnia et al., 2020).

properties

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVFLZZPSQKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694053 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149874-91-9 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

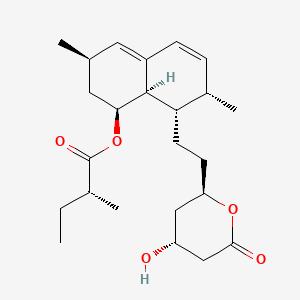

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

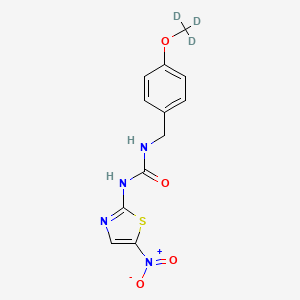

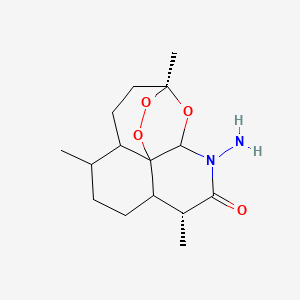

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

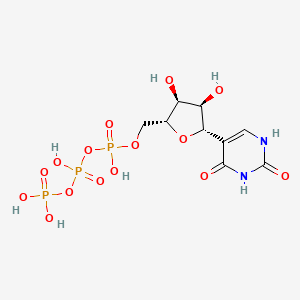

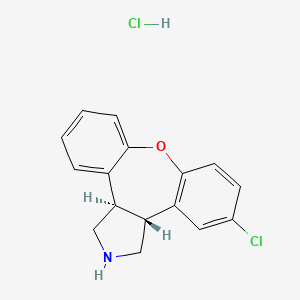

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

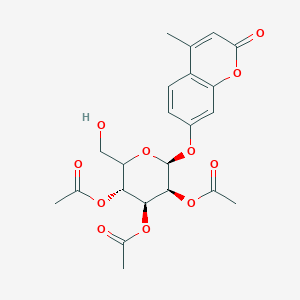

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)